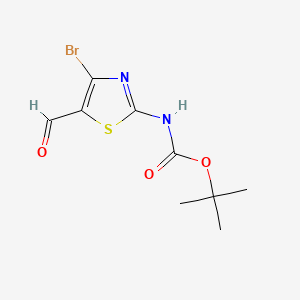

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXJVZYNONJDLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate (CAS 944805-17-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate, with CAS number 944805-17-8, is a strategically important heterocyclic building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile bromine atom, and a protected amine on a stable thiazole core, makes it a valuable precursor for the synthesis of a diverse range of complex bioactive molecules.[1][2][3][4] The thiazole ring itself is a privileged scaffold, frequently found in pharmaceuticals due to its ability to engage in various biological interactions. This guide provides an in-depth analysis of the synthesis, properties, and applications of this key intermediate, offering practical insights for its effective utilization in research and development. The compound is notably listed as a building block for protein degraders, highlighting its relevance in cutting-edge therapeutic modalities.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 944805-17-8 | [1][2] |

| Molecular Formula | C₉H₁₁BrN₂O₃S | [1][4] |

| Molecular Weight | 307.16 g/mol | [1][4] |

| IUPAC Name | tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate | [2][3] |

| Appearance | Inquire with supplier | N/A |

| Purity | ≥95% - 97% | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | N/A |

Synthesis and Mechanism

The synthesis of this compound is conceptually centered around the functionalization of a pre-formed Boc-protected 2-amino-4-bromothiazole core. The key transformation is the introduction of the formyl group at the C5 position of the thiazole ring, which is typically achieved through a Vilsmeier-Haack reaction. This classic formylation method is well-suited for electron-rich heterocyclic systems.

Proposed Synthetic Pathway

The synthesis initiates with the commercially available tert-butyl (4-bromothiazol-2-yl)carbamate. The Vilsmeier-Haack reagent, a chloromethyliminium salt, is generated in situ from a suitable formamide derivative, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich C5 position of the thiazole ring. Subsequent hydrolysis of the resulting iminium ion intermediate furnishes the desired aldehyde.

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

tert-Butyl (4-bromothiazol-2-yl)carbamate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve tert-butyl (4-bromothiazol-2-yl)carbamate in anhydrous DMF under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC is recommended).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by TLC, HPLC, and its identity confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Sources

- 1. This compound - CAS:944805-17-8 - Abovchem [abovchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. labsolu.ca [labsolu.ca]

- 4. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate: A Keystone Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, a pivotal heterocyclic building block in contemporary medicinal chemistry. With a molecular weight of 307.16 g/mol , this trifunctionalized thiazole derivative serves as a versatile scaffold, particularly in the rapidly advancing field of targeted protein degradation. This document offers an in-depth exploration of its physicochemical properties, a validated synthesis protocol, detailed structural characterization, and a discussion of its strategic application in the design of sophisticated therapeutic agents such as Proteolysis Targeting Chimeras (PROTACs). This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this compound's unique chemical architecture for innovative therapeutic design.

Introduction: The Strategic Importance of a Multifunctional Scaffold

The pursuit of novel therapeutics with high specificity and potency has led medicinal chemists to design intricate molecular architectures capable of precise biological interactions. Within this landscape, heterocyclic compounds are of paramount importance due to their ability to mimic biological molecules and engage in specific binding events.[1] this compound has emerged as a high-value intermediate, primarily because it combines three distinct and orthogonally reactive functional groups on a stable thiazole core: a Boc-protected amine, a reactive aldehyde, and a versatile bromine atom. This strategic arrangement allows for sequential, controlled modifications, making it an ideal component for constructing complex molecules like PROTACs, which are designed to hijack the cell's natural protein disposal machinery.[2]

Physicochemical and Structural Properties

The fundamental characteristics of this compound are summarized below. A thorough understanding of these properties is essential for its effective handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 307.16 g/mol | [3][4] |

| Molecular Formula | C₉H₁₁BrN₂O₃S | [3][4] |

| CAS Number | 944805-17-8 | [5][6] |

| Appearance | Typically a solid | Inferred from supplier data |

| Purity | Commercially available at ≥97% | [4] |

| IUPAC Name | tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate | [5] |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br | [5] |

Chemical Structure Diagram

Caption: Chemical structure of the title compound.

Synthesis and Purification

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a logical and efficient synthetic route can be constructed based on established methodologies for thiazole chemistry and amine protection.[7][8] The proposed synthesis is a two-step process starting from the commercially available 2-amino-5-bromothiazole.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Vilsmeier-Haack Formylation of 2-Amino-5-bromothiazole

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic systems. This step introduces the aldehyde group at the C4 position, which is activated for electrophilic substitution.

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (N₂ or Ar), cool phosphoryl chloride (POCl₃, 1.2 eq) to 0°C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the cooled POCl₃, maintaining the temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-amino-5-bromothiazole (1.0 eq) in DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 2-amino-4-bromo-5-formylthiazole, can be purified by column chromatography on silica gel.

Step 2: Boc Protection of 2-Amino-4-bromo-5-formylthiazole

The protection of the 2-amino group as its tert-butyl carbamate is crucial for preventing its interference in subsequent reactions and enhancing solubility in organic solvents.[7]

-

Reaction Setup: Dissolve the purified 2-amino-4-bromo-5-formylthiazole (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Addition of Reagents: Add a base, such as triethylamine (TEA, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the solution.

-

Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The final product, this compound, can be purified by recrystallization or flash chromatography.

Structural Characterization and Quality Control

Rigorous structural confirmation and purity assessment are critical for any chemical intermediate intended for drug development.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra for this specific molecule, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of structurally similar compounds and standard chemical shift increments.[9][10][11][12]

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.8-10.0 ppm (s, 1H): This singlet corresponds to the aldehydic proton (-CHO). Its downfield shift is characteristic of protons attached to a carbonyl carbon and influenced by the electron-withdrawing nature of the thiazole ring.

-

δ ~8.5-9.5 ppm (br s, 1H): A broad singlet is expected for the carbamate N-H proton. Its chemical shift can be variable and concentration-dependent.

-

δ ~1.55 ppm (s, 9H): A sharp, intense singlet representing the nine equivalent protons of the tert-butyl group of the Boc protecting group.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

-

δ ~160 ppm: Carbamate carbonyl carbon (N-C=O).

-

δ ~158 ppm: Thiazole C2 (carbon bearing the N-Boc group).

-

δ ~145 ppm: Thiazole C5 (carbon bearing the formyl group).

-

δ ~120 ppm: Thiazole C4 (carbon bearing the bromine atom).

-

δ ~82 ppm: Quaternary carbon of the tert-butyl group.

-

δ ~28 ppm: Methyl carbons of the tert-butyl group.

Analytical Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the final compound. A C18 column with a gradient elution system (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid) is typically effective.[13][14]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight, showing the expected molecular ion peak [M+H]⁺ at m/z 308.16, along with the characteristic isotopic pattern for a bromine-containing compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its three functional handles, which can be addressed in a controlled, stepwise manner. This makes it an exemplary building block for constructing PROTACs and other complex molecular probes.

Workflow in PROTAC Synthesis

Caption: Divergent synthetic strategies for PROTACs.

-

Reductive Amination at the Formyl Group: The aldehyde at the C5 position is a prime site for introducing a linker. It readily undergoes reductive amination with a primary amine-terminated linker, typically using mild reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine linkage.[15][16] This reaction is highly efficient and chemoselective, leaving the bromo and Boc-protected amine groups intact.

-

Palladium-Catalyzed Cross-Coupling at the Bromo Group: The C4-bromo substituent is a classic handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[17][18] This allows for the formation of a carbon-carbon bond, connecting the thiazole core to another aryl or heteroaryl system, which could be a linker appended with a warhead for the protein of interest or a ligand for an E3 ligase.

-

Deprotection and Further Functionalization: The Boc-protected amine at the C2 position is stable to the conditions of both reductive amination and Suzuki coupling. It can be deprotected under acidic conditions (e.g., trifluoroacetic acid in DCM) at a later stage to reveal the primary amine. This amine can then be acylated or otherwise modified, for instance, to attach a ligand for an E3 ligase.

This orthogonal reactivity provides synthetic chemists with remarkable flexibility, allowing for the convergent or linear assembly of complex bifunctional molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[19]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[6]

Conclusion

This compound stands out as a masterfully designed chemical building block. Its molecular weight of 307.16 g/mol belies a rich chemical potential encoded in its trifunctionalized structure. The strategic placement of an aldehyde, a bromine atom, and a protected amine on the thiazole scaffold provides an elegant and powerful platform for the assembly of complex and high-value molecules. For researchers in the field of targeted protein degradation and medicinal chemistry, this compound offers a reliable and versatile starting point for the development of next-generation therapeutics. Its continued use is expected to fuel further innovation in the ongoing quest for more selective and potent drugs.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]

-

This compound | 944805-17-8. J&K Scientific. [Link]

- Supporting Information for an undisclosed article.

-

This compound. Lead Sciences. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. ResearchGate. [Link]

-

Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. [Link]

-

Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC - PubMed Central. [Link]

- Chemistry of the thiazoles. [Link to a scanned document on thiazole chemistry].

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. NIH. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry. [Link]

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

-

Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. PubMed. [Link]

-

Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles: Straightforward Access to Micrococcinate and Saramycetate Esters. J-GLOBAL. [Link]

-

Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. PMC - NIH. [Link]

-

Synthesis of some new 5- substituted of. JOCPR. [Link]

-

EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

Sources

- 1. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualizer loader [nmrdb.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. tert-Butyl carbamate(4248-19-5) 13C NMR spectrum [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate structure

An In-Depth Technical Guide to the Structure, Synthesis, and Application of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

Introduction & Significance

This compound (CAS No: 944805-17-8) is a highly functionalized heterocyclic compound that serves as a critical intermediate in modern synthetic organic and medicinal chemistry.[1][2] Its structure is built upon the 2-aminothiazole scaffold, a recognized "privileged structure" due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[3][4]

This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the molecule's structure, a validated synthetic protocol, spectroscopic characterization data, and an exploration of its reactivity. The strategic arrangement of its functional groups—a Boc-protected amine, a bromine atom, and a formyl group—makes it an exceptionally versatile building block, particularly in the synthesis of complex molecules for targeted therapies, such as those used in the burgeoning field of protein degradation.[1][5]

Molecular Structure and Physicochemical Properties

The synthetic utility of this compound stems directly from its unique molecular architecture. Each component of the structure offers a specific chemical handle that can be addressed with high selectivity.

Core Functional Groups:

-

Thiazole Ring: A five-membered aromatic heterocycle that provides a rigid, planar core. Its electron-rich nature makes it susceptible to electrophilic substitution, such as the formylation required for its synthesis.

-

tert-Butoxycarbonyl (Boc) Protected Amine: The amine at the C2 position is protected by a Boc group. This is a crucial feature for synthetic chemists, as the Boc group is robust under a wide range of reaction conditions (e.g., nucleophilic substitution, cross-coupling) but can be selectively and cleanly removed under acidic conditions to liberate the free amine for subsequent functionalization.

-

Bromo Substituent: The bromine atom at the C4 position is a key reactive site. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

-

Formyl (Aldehyde) Group: The aldehyde at the C5 position is a versatile functional group that can undergo a wide range of transformations, including reductive amination to form new amines, Wittig reactions to generate alkenes, and various nucleophilic additions.

The strategic placement of these three distinct functional groups, each with orthogonal reactivity, allows for a stepwise and controlled elaboration of the molecular structure, making it a highly valuable synthetic intermediate.

Physicochemical Data Summary:

| Property | Value | Source(s) |

| CAS Number | 944805-17-8 | [1][2][6] |

| Molecular Formula | C₉H₁₁BrN₂O₃S | [1][6] |

| Molecular Weight | 307.16 g/mol | [1][6] |

| IUPAC Name | tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate | [2] |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br | [2] |

| Classification | Heterocyclic Building Block, Protein Degrader Building Block | [1][5][7][8] |

Synthesis via Vilsmeier-Haack Formylation

The most logical and industrially scalable synthesis of the title compound involves the electrophilic formylation of its precursor, tert-butyl (4-bromothiazol-2-yl)carbamate. The Vilsmeier-Haack reaction is the premier method for this transformation, as it employs a mild electrophile (the Vilsmeier reagent) that is highly effective for formylating electron-rich aromatic and heteroaromatic systems.[9][10][11]

Causality of Experimental Design: The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The electron-rich C5 position of the Boc-protected 4-bromothiazole ring then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the final aldehyde product. The Boc protecting group remains stable under these conditions.

Caption: Synthetic workflow for Vilsmeier-Haack formylation.

Experimental Protocol:

-

Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0 °C in an ice-water bath.

-

Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 equiv.)[7] in a minimal amount of anhydrous DMF or another suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup and Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate. This step is exothermic and hydrolyzes the intermediate and neutralizes the acid.

-

Extraction: Stir the aqueous slurry vigorously for 1-2 hours until a precipitate forms, or extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.[12] The following table outlines the expected characteristic signals for the title compound, which serve as a benchmark for quality control and validation.

| Technique | Expected Signals and Interpretation |

| ¹H NMR | ~9.8-10.2 ppm (s, 1H): Aldehyde proton (-CHO).~9.5-11.0 ppm (br s, 1H): Carbamate N-H proton.~1.5 ppm (s, 9H): Nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | ~180-185 ppm: Aldehyde carbonyl carbon.~150-155 ppm: Carbamate carbonyl carbon.~160-170 ppm & ~120-140 ppm: Aromatic carbons of the thiazole ring.~82-85 ppm: Quaternary carbon of the tert-butyl group.~28 ppm: Methyl carbons of the tert-butyl group. |

| IR (cm⁻¹) | ~3200-3400: N-H stretch of the carbamate.~2980: C-H stretch (aliphatic).~1710-1730: C=O stretch of the Boc-carbamate.~1680-1700: C=O stretch of the aromatic aldehyde.~1500-1600: C=N and C=C stretches of the thiazole ring. |

| Mass Spec. | m/z ~307/309 [M]⁺ or ~308/310 [M+H]⁺: Molecular ion peaks showing a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br/⁸¹Br). |

Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups, allowing for diverse and complex molecular elaborations.

Caption: Key reaction pathways available for the title compound.

-

Transformations at the Aldehyde: The formyl group is a prime site for introducing diversity. It readily undergoes reductive amination with primary or secondary amines to install substituted aminomethyl groups. It can also be converted to an alkene via the Wittig reaction or used in aldol and other condensation reactions.

-

Cross-Coupling at the Bromine: The C4-Br bond is ideal for palladium-catalyzed cross-coupling. A Suzuki coupling with an arylboronic acid can introduce a new aryl or heteroaryl ring system. A Sonogashira coupling can install an alkyne, and Buchwald-Hartwig amination can form a C-N bond.

-

Deprotection and Functionalization of the Amine: After performing reactions at the other sites, the Boc group can be removed with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane. The resulting free 2-aminothiazole can then be acylated, alkylated, or used in further coupling reactions.

This multi-faceted reactivity allows chemists to build complex molecular architectures in a planned, stepwise manner, making this compound an invaluable tool in discovery chemistry.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic platform. Its structure combines the biologically relevant 2-aminothiazole core with three orthogonally reactive functional groups. This design provides researchers with the flexibility to perform a wide range of chemical transformations in a controlled sequence, making it a powerful building block for constructing novel and complex molecules. Its documented utility as an intermediate for protein degraders underscores its importance and relevance to contemporary challenges in drug development and chemical biology.

References

- Vertex AI Search. This compound, min 97%, 100 mg.

- J&K Scientific. This compound | 944805-17-8.

- ChemScene. Tert-butyl (2-bromo-4-methylthiazol-5-yl)carbamate.

- Abovchem. This compound - CAS:944805-17-8.

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

- BLD Pharm. 944804-88-0|tert-Butyl 4-bromothiazol-2-ylcarbamate.

- The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.

- BLDpharm. 944805-17-8|this compound.

- PubChem. tert-butyl N-(4-bromobutyl)carbamate | C9H18BrNO2 | CID 10868765.

- ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

- Labsolu. This compound.

- PubMed. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.

- Supporting Information. 2 - Supporting Information.

- ChemicalBook. 2-aminothiazole——Application, Synthesis, Reaction etc..

- BLD Pharm. 1255095-04-5|tert-Butyl N-(2-bromo-4-methyl-1,3-thiazol-5-yl)-N-methylcarbamate.

- ResearchGate. Three possible ways of the reaction between 2-aminothiazole and electrophiles..

- RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F.

- ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF.

- Benchchem. Application Notes & Protocols for the Characterization of tert-Butyl (4-hydroxybutan-2-yl)carbamate.

- Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization.

- Wikipedia. 2-Aminothiazole.

- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester.

- ChemTube3D. Pyrrole-The Vilsmeier Reaction.

- ResearchGate. (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate.

- Chemistry Steps. Vilsmeier-Haack Reaction.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound - CAS:944805-17-8 - Abovchem [abovchem.com]

- 7. 944804-88-0|tert-Butyl 4-bromothiazol-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 8. 944805-17-8|this compound|BLD Pharm [bldpharm.com]

- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 10. ijpcbs.com [ijpcbs.com]

- 11. chemtube3d.com [chemtube3d.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of a plausible and efficient synthesis pathway for tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The presence of a reactive formyl group, a bromine atom, and a protected amine on the thiazole scaffold offers multiple points for diversification, making it a valuable intermediate for the synthesis of complex molecular architectures.

This document moves beyond a simple recitation of steps, delving into the strategic considerations and chemical principles that underpin the proposed synthetic route. Every stage is designed to be self-validating, with clear explanations for the choice of reagents and reaction conditions, ensuring both scientific rigor and practical applicability in a research and development setting.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound necessitates a multi-step approach involving the construction of the core 2-aminothiazole ring, followed by the sequential introduction of the Boc protecting group, a bromine atom, and a formyl group. The regiochemical control of the bromination and formylation steps is a critical aspect of this synthesis.

The proposed pathway initiates with the well-established Hantzsch thiazole synthesis to construct the 2-aminothiazole core. Subsequent protection of the exocyclic amine with a tert-butoxycarbonyl (Boc) group serves to modulate its reactivity and prevent side reactions in the ensuing electrophilic substitution steps. The order of bromination and formylation is a key strategic decision. Given that the Boc-protected amino group is electron-withdrawing and deactivates the thiazole ring towards electrophilic substitution, direct formylation via the Vilsmeier-Haack reaction on the protected thiazole could be challenging. Conversely, electrophilic bromination of 2-aminothiazoles is known to proceed readily at the 5-position[1]. A subsequent "halogen dance" rearrangement, a known phenomenon in halogenated thiazoles, can then be utilized to move the bromine atom to the 4-position, thereby activating the 5-position for the final formylation step.

The overall proposed synthetic pathway is depicted below:

Caption: Proposed multi-step synthesis of the target compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of tert-Butyl (thiazol-2-yl)carbamate (Boc-Protected 2-Aminothiazole)

Protocol:

-

To a stirred solution of 2-aminothiazole (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base, for instance, triethylamine (1.5 eq) or 4-dimethylaminopyridine (DMAP, catalytic amount).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a water-immiscible solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl (thiazol-2-yl)carbamate.

Expertise & Experience: The Boc protecting group is ideal for this synthesis due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. The use of a base is crucial to deprotonate the amino group, enhancing its nucleophilicity for the attack on the Boc anhydride.

Part 2: Synthesis of tert-Butyl (5-bromothiazol-2-yl)carbamate

Protocol:

-

Dissolve tert-butyl (thiazol-2-yl)carbamate (1.0 eq) in a suitable solvent such as chloroform or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS, 1.05 eq) to the solution. The reaction can be initiated by the addition of a radical initiator like benzoyl peroxide if necessary, although electrophilic bromination is expected to be the primary pathway.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the starting material is consumed, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield tert-butyl (5-bromothiazol-2-yl)carbamate.

Authoritative Grounding: The 5-position of the 2-aminothiazole ring is the most electron-rich and thus the most susceptible to electrophilic attack. This regioselectivity is well-documented in the literature for the bromination of 2-aminothiazole derivatives[1].

Part 3: Synthesis of tert-Butyl (4-bromothiazol-2-yl)carbamate via Halogen Dance Rearrangement

Protocol:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq) in anhydrous THF.

-

Cool the solution to -78 °C and add n-butyllithium (1.1 eq) dropwise to generate lithium diisopropylamide (LDA).

-

Slowly add a solution of tert-butyl (5-bromothiazol-2-yl)carbamate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution at -78 °C.

-

Stir the reaction mixture at low temperature for a specified period, allowing the rearrangement to occur. Monitor the reaction by quenching aliquots and analyzing by TLC or LC-MS.

-

Quench the reaction by the addition of a proton source, such as saturated ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to isolate tert-butyl (4-bromothiazol-2-yl)carbamate.

Expertise & Experience: The "halogen dance" is a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. In this case, the strong base LDA deprotonates the 4-position, and the resulting carbanion facilitates the migration of the bromine from the 5- to the 4-position. This rearrangement is a powerful tool for accessing isomers that are not directly obtainable through conventional electrophilic substitution[2].

Part 4: Synthesis of this compound via Vilsmeier-Haack Formylation

Protocol:

-

In a flask under an inert atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5-3.0 eq) to the DMF with vigorous stirring to form the Vilsmeier reagent.

-

Add a solution of tert-butyl (4-bromothiazol-2-yl)carbamate (1.0 eq) in DMF to the freshly prepared Vilsmeier reagent.

-

Heat the reaction mixture, typically to 60-80 °C, and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a base such as sodium hydroxide or sodium carbonate until a precipitate forms.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Alternatively, extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product, this compound.

Authoritative Grounding: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds[3][4]. The electrophilic Vilsmeier reagent attacks the electron-rich 5-position of the thiazole ring, which is activated by the amino group and the bromine at the 4-position.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) |

| 1 | 2-Aminothiazole | (Boc)₂O, Base | THF or DCM | 85-95 |

| 2 | tert-Butyl (thiazol-2-yl)carbamate | NBS or Br₂ | Chloroform or CCl₄ | 70-85 |

| 3 | tert-Butyl (5-bromothiazol-2-yl)carbamate | LDA | Anhydrous THF | 60-75 |

| 4 | tert-Butyl (4-bromothiazol-2-yl)carbamate | POCl₃, DMF | DMF | 50-70 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Visualizing the Key Mechanistic Step: Vilsmeier-Haack Formylation

Sources

- 1. tert-Butyl N-(thiophen-2-yl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

A-Level Analysis of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate, a pivotal heterocyclic intermediate. We will explore its fundamental properties, synthesis, and critical applications, particularly its role as a versatile scaffold in the development of novel therapeutic agents.

Core Chemical Identity and Physicochemical Properties

This compound is a polysubstituted thiazole derivative. The thiazole ring is a significant pharmacophore in medicinal chemistry, known to enhance molecular interactions and improve biological properties such as bioavailability[1]. This compound's structure is distinguished by three key functional groups attached to the thiazole core:

-

A tert-butoxycarbonyl (Boc) protected amine at the 2-position, which serves as a stable, yet readily cleavable, protecting group for the amine functionality.

-

A bromine atom at the 4-position, which provides a reactive handle for cross-coupling reactions, enabling further molecular elaboration.

-

A formyl (aldehyde) group at the 5-position, which is a versatile functional group for forming carbon-carbon or carbon-nitrogen bonds through reactions like reductive amination, Wittig reactions, or aldol condensations.

The strategic placement of these functional groups makes it a highly valuable building block in synthetic organic chemistry.

Physicochemical Data Summary

A compilation of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 944805-17-8 | [2][3][4] |

| Molecular Formula | C₉H₁₁BrN₂O₃S | [2] |

| Molecular Weight | 307.16 g/mol | [2][4] |

| IUPAC Name | tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate | [3] |

| Appearance | Yellow-Brown Powder | [5] |

| Purity | Typically ≥95% - 97% | [2][6] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][7] |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically starts from a more fundamental thiazole precursor, tert-butyl 4-bromothiazol-2-ylcarbamate (CAS 944804-88-0)[7]. The introduction of the formyl group at the 5-position is a critical transformation.

Vilsmeier-Haack Formylation: A Plausible Synthetic Route

Causality of Experimental Choices:

-

Reactant: The starting material, tert-butyl 4-bromothiazol-2-ylcarbamate, possesses a thiazole ring that is sufficiently electron-rich to undergo electrophilic aromatic substitution. The Boc-protected amino group enhances the electron-donating nature of the system.

-

Reagents: DMF serves as the source of the formyl group, while POCl₃ acts as an activator, converting DMF into the highly electrophilic Vilsmeier reagent (chloroiminium ion).

-

Mechanism: The Vilsmeier reagent is the active electrophile that attacks the electron-rich C5 position of the thiazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

-

Solvent & Temperature: The reaction is typically carried out in an inert solvent, often using excess DMF as both reagent and solvent. The temperature is usually controlled, starting at low temperatures (e.g., 0°C) during the addition of POCl₃ and then gently warming to facilitate the reaction while minimizing side products.

Conceptual Experimental Protocol (Vilsmeier-Haack)

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the solid Vilsmeier reagent is often observed.

-

Substrate Addition: After stirring for a short period (e.g., 30 minutes), add a solution of tert-butyl 4-bromothiazol-2-ylcarbamate in DMF to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat gently (e.g., 50-60°C) for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Quenching: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the mixture with a base, such as a saturated sodium bicarbonate solution or sodium hydroxide, to hydrolyze the intermediate and precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration. The crude product can then be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

// Nodes start [label="tert-Butyl\n4-bromothiazol-2-ylcarbamate"]; reagents [label="1. POCl₃, DMF\n2. Heat", shape=plaintext, fontcolor="#34A853"]; intermediate [label="Iminium Salt Intermediate\n(Post-electrophilic attack)"]; hydrolysis [label="Aqueous Workup\n(H₂O, Base)", shape=plaintext, fontcolor="#EA4335"]; product [label="tert-Butyl\n(4-bromo-5-formylthiazol-2-yl)carbamate", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reagents [style=invis]; reagents -> intermediate [label="Electrophilic\nAromatic Substitution"]; intermediate -> hydrolysis [style=invis]; hydrolysis -> product [label="Hydrolysis"];

// Invisible edges for alignment subgraph { rank=same; start; } subgraph { rank=same; intermediate; } subgraph { rank=same; product; }

{rank=min; start;} start -> intermediate [style=invis]; intermediate -> product [style=invis];

start -> intermediate [constraint=false, arrowhead=none, style=invis]; intermediate -> product [constraint=false, arrowhead=none, style=invis];

// Connect pathway start -> intermediate [lhead=reagents, arrowhead=vee]; intermediate -> product [lhead=hydrolysis, arrowhead=vee]; }

Caption: Vilsmeier-Haack formylation workflow.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate. The presence of the Boc-protected amine, the bromo group, and the aldehyde allows for sequential and regioselective modifications, making it a powerful tool for building complex molecular architectures. The 2-aminothiazole moiety itself is a key component in numerous biologically active compounds, including those with antibacterial, anti-inflammatory, and anticancer properties[8][9][10].

Role as a Protein Degrader Building Block

This compound is categorized as a Protein Degrader Building Block[6]. This suggests its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs). In a PROTAC molecule, this scaffold could be elaborated to form part of the "warhead" that binds to a target protein or the "linker" element that connects the warhead to an E3 ligase-binding moiety.

Synthetic Utility Workflow

The multiple functional groups can be addressed in a controlled manner to build molecular diversity.

// Central Node start [label="tert-Butyl\n(4-bromo-5-formylthiazol-2-yl)carbamate", fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Paths reductive_amination [label="Reductive Amination\n(R-NH₂, NaBH(OAc)₃)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; suzuki_coupling [label="Suzuki Coupling\n(Ar-B(OH)₂, Pd catalyst)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; boc_deprotection [label="Boc Deprotection\n(TFA or HCl)", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Nodes product_amine [label="C5-Aminomethyl Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_aryl [label="C4-Aryl Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_free_amine [label="C2-Free Amine Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> reductive_amination [dir=none, color="#5F6368"]; reductive_amination -> product_amine [label="Forms C-N bond", color="#5F6368"];

start -> suzuki_coupling [dir=none, color="#5F6368"]; suzuki_coupling -> product_aryl [label="Forms C-C bond", color="#5F6368"];

start -> boc_deprotection [dir=none, color="#5F6368"]; boc_deprotection -> product_free_amine [label="Reveals nucleophile", color="#5F6368"]; }

Caption: Key reaction pathways for molecular elaboration.

-

Modification at C5 (Formyl Group): The aldehyde is primed for reactions such as reductive amination to introduce substituted amines, or Wittig-type reactions to form alkenes.

-

Modification at C4 (Bromo Group): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl substituents.

-

Modification at C2 (Boc-Amine): Following other modifications, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the free 2-amino group. This amine can then be acylated, alkylated, or used in further coupling reactions.

This step-wise reactivity allows chemists to build complex molecules with precise control over the final structure, a critical requirement in drug development.

Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate care. It is intended for research use only and is not for human use[2].

Hazard Identification and Precautionary Measures

The compound is classified with the signal word "Warning" and is associated with several hazard statements[2][4][6].

| Hazard Statement Code | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Precautionary Statements:

-

P261 & P264: Avoid breathing dust/fume/gas/mist/vapors/spray and wash skin thoroughly after handling[4].

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[2][4].

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[2][4].

Engineering Controls and Personal Protective Equipment (PPE)

-

Handling: Should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[11].

-

PPE: Standard laboratory PPE is required, including safety glasses with side-shields, a lab coat, and chemical-resistant gloves. For weighing or operations that may generate dust, a particle respirator may be necessary[11].

Storage and Stability

The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place, with recommended temperatures between 2-8°C[4][7]. This prevents degradation from moisture and atmospheric oxygen.

Conclusion

This compound is a high-value, multi-functional chemical intermediate. Its utility is defined by the orthogonal reactivity of its three key functional groups, which allows for selective and sequential chemical modifications. This property makes it an indispensable building block for constructing diverse molecular libraries and for the targeted synthesis of complex molecules in the field of drug discovery, particularly in the development of next-generation therapeutics like PROTACs. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in a research and development setting.

References

-

J&K Scientific. This compound | 944805-17-8. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ChemBest. MSDS of tert-butyl (2-bromo-5-fluoropyridin-4-yl)carbamate. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis of some new 5- substituted of 2-aminothiazoles. [Link]

-

Ignited Minds Journals. View of Synthesis of Novel 2-Amino Thiazole Derivatives and Salicyaldehyde based Ligand to have Biological Activity. [Link]

-

Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

National Institutes of Health. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound - CAS:944805-17-8 - Abovchem [abovchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 944805-17-8|this compound|BLD Pharm [bldpharm.com]

- 5. tert-Butyl (5-bromo-4-cyanothiazol-2-yl)carbamate , 95+% , 944804-80-2 - CookeChem [cookechem.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 944804-88-0|tert-Butyl 4-bromothiazol-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic data for tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, a key heterocyclic building block in medicinal chemistry. In the absence of directly published experimental spectra, this guide synthesizes data from closely related analogues and foundational spectroscopic principles to present a comprehensive and predictive characterization. We will delve into the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry data, offering insights into the structural elucidation of this compound. This document is intended to serve as a valuable resource for researchers working with this molecule or similar chemical scaffolds, providing both predicted data and the scientific rationale for these predictions.

Introduction

This compound (C₉H₁₁BrN₂O₃S, M.W.: 307.16 g/mol , CAS: 944805-17-8) is a functionalized thiazole derivative of significant interest in the synthesis of complex molecular architectures, particularly in the realm of drug discovery.[1][2][3] The thiazole ring is a prevalent scaffold in a multitude of biologically active compounds.[4] The strategic placement of a bromine atom, a formyl group, and a Boc-protected amine provides multiple handles for further chemical transformations. Accurate structural confirmation and purity assessment are paramount for its effective use in multi-step syntheses. This guide provides an in-depth look at the expected spectroscopic signature of this molecule.

Molecular Structure and Key Features

The structure of this compound presents several key features that will be reflected in its spectroscopic data. The thiazole ring is an electron-rich aromatic system, and its electronic properties are modulated by the electron-withdrawing bromine atom and formyl group, and the electron-donating carbamate group.

Figure 1: Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules. For the title compound, we can predict the chemical shifts and multiplicities of the protons based on the electronic environment of each.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) | The electron-withdrawing nature of the thiazole ring and the carbonyl group strongly deshields this proton, placing it in the characteristic downfield region for aldehydes. |

| ~8.5 | br s | 1H | Amide proton (-NH) | The chemical shift of amide protons can vary significantly based on solvent and concentration. A broad singlet is expected due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| ~1.5 | s | 9H | tert-Butyl protons (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons for coupling. |

Experimental Protocol for ¹H NMR

A standard protocol for acquiring a ¹H NMR spectrum of this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the spectrum with a sufficient number of scans (typically 8-16) to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Figure 2: A generalized workflow for acquiring a ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides valuable information about the carbon framework of a molecule. The predicted chemical shifts are based on the analysis of similar substituted thiazoles and carbamates.[5]

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185 | Aldehyde Carbonyl (C=O) | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |

| ~160 | Carbamate Carbonyl (C=O) | The carbamate carbonyl carbon is also deshielded, though typically found slightly upfield from an aldehyde carbonyl. |

| ~155 | Thiazole C2 | The carbon atom attached to two nitrogen atoms in the carbamate and thiazole ring is expected to be in this region. |

| ~140 | Thiazole C5 | The carbon atom bearing the formyl group will be deshielded. |

| ~115 | Thiazole C4 | The carbon atom attached to the bromine atom will be influenced by the halogen's electronegativity and deshielding effect. |

| ~82 | tert-Butyl Quaternary Carbon | The quaternary carbon of the tert-butyl group. |

| ~28 | tert-Butyl Methyl Carbons | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR.

-

Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer is standard.

-

Data Acquisition:

-

A proton-decoupled experiment is typically performed to simplify the spectrum to a series of singlets for each unique carbon.

-

A significantly larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Similar to ¹H NMR, the FID is processed to generate the final spectrum, which is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of bromine is a key diagnostic feature.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this will appear as a characteristic doublet with approximately equal intensity for the two major isotopes, ⁷⁹Br and ⁸¹Br.

-

[M]⁺ for C₉H₁₁⁷⁹BrN₂O₃S at m/z ≈ 306

-

[M+2]⁺ for C₉H₁₁⁸¹BrN₂O₃S at m/z ≈ 308

-

-

Fragmentation Pattern: Common fragmentation pathways would likely involve:

-

Loss of the tert-butyl group (-57 amu) leading to a fragment at m/z ≈ 249/251.

-

Loss of isobutylene (-56 amu) to give a fragment at m/z ≈ 250/252.

-

Loss of the entire Boc group (-101 amu) resulting in a fragment corresponding to 2-amino-4-bromo-5-formylthiazole at m/z ≈ 205/207.

-

Figure 3: A generalized workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: A dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile is prepared.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

-

Data Acquisition: The sample is introduced into the instrument, and the mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

Conclusion

References

-

Asian Journal of Chemistry. 13C-NMR Studies of Some Heterocyclically Substituted Chromones and Flavones. (2010). Retrieved from [Link]

-

Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5853–5860. [Link]

-

Universal Print. Synthesis and Evaluation of 2-Aminothiazole Derivative. (2018). Retrieved from [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Journal of Medicinal Chemistry, 65(22), 15093–15105. (2022). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 3. 944805-17-8|this compound|BLD Pharm [bldpharm.com]

- 4. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate (CAS No. 944805-17-8).[1][2][3] As a key building block in organic synthesis and medicinal chemistry, particularly in the development of 2-aminothiazole derivatives, a thorough understanding of its structural characterization is paramount.[4][5] ¹H NMR spectroscopy stands as the primary analytical technique for elucidating the molecular structure of such compounds, offering precise information about the electronic environment of each proton.

This document is structured to provide researchers, scientists, and drug development professionals with a predictive analysis grounded in fundamental principles, a practical guide to experimental acquisition, and the rationale behind spectral interpretation.

Molecular Structure and Proton Environments

To accurately predict and interpret the ¹H NMR spectrum, we must first identify the distinct proton environments within the molecule. The structure of this compound contains three such unique environments, which will give rise to three distinct signals in the spectrum.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12]; // Atom nodes N1 [label="N", pos="0,0.5!"]; S1 [label="S", pos="-1.2,-0.5!"]; C2 [label="C", pos="-0.8,1.2!"]; C4 [label="C", pos="0.8,-0.5!"]; C5 [label="C", pos="0.4,0.8!"]; // Substituent nodes NH_H [label="H (b)", pos="-1.3, 2.8!", fontcolor="#EA4335"]; NH_N [label="N", pos="-1.5, 2.2!"]; Boc_C [label="C", pos="-2.5, 2.5!"]; Boc_O1 [label="=O", pos="-2.8, 3.2!"]; Boc_O2 [label="O", pos="-3.2, 1.8!"]; tBu_C [label="C", pos="-4.2, 1.5!"]; tBu_H [label="(CH₃)₃ (c)", pos="-5.2, 1.2!", fontcolor="#34A853"]; Br [label="Br", pos="2.0, -1.0!"]; CHO_C [label="C", pos="1.4, 1.5!"]; CHO_O [label="=O", pos="2.0, 2.2!"]; CHO_H [label="H (a)", pos="1.0, 2.5!", fontcolor="#4285F4"];

// Ring bonds edge [penwidth=1.5]; C5 -- N1; N1 -- C2; C2 -- S1; S1 -- C4; C4 -- C5 [label="="]; C2 -- NH_N; NH_N -- NH_H; NH_N -- Boc_C; Boc_C -- Boc_O1; Boc_C -- Boc_O2; Boc_O2 -- tBu_C; tBu_C -- tBu_H; C4 -- Br; C5 -- CHO_C; CHO_C -- CHO_O; CHO_C -- CHO_H; }

Figure 1: Molecular structure of this compound with unique proton environments labeled: (a) Aldehyde proton, (b) Carbamate N-H proton, and (c) tert-Butyl protons.

The three distinct proton environments are:

-

(a) Aldehyde Proton (-CHO): A single proton attached to the carbonyl carbon at position 5 of the thiazole ring.

-

(b) N-H Proton (-NH-): The proton on the nitrogen atom of the tert-butoxycarbonyl (Boc) protecting group.

-

(c) tert-Butyl Protons (-C(CH₃)₃): Nine chemically equivalent protons of the tert-butyl group.

Notably, the thiazole ring itself is fully substituted and bears no protons, which simplifies the spectrum by eliminating the potential for complex aromatic splitting patterns.

Predictive ¹H NMR Spectral Analysis

The chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups or proximity to π-systems cause deshielding, shifting signals to a higher ppm (downfield).[6] Conversely, electron-donating groups cause shielding, moving signals to a lower ppm (upfield).

Signal (a): Aldehyde Proton (-CHO)

-

Expected Chemical Shift (δ): 9.5 – 10.5 ppm. Aldehyde protons are characteristically found far downfield.[7][8] This significant deshielding is caused by the strong electron-withdrawing nature of the adjacent carbonyl group and the anisotropic effect of the C=O π-bond. Furthermore, its attachment to the electron-deficient thiazole ring, which is substituted with an electronegative bromine atom, enhances this downfield shift.

-

Integration: This signal will integrate to 1 proton .

-

Multiplicity: Singlet (s) . There are no protons on adjacent atoms (vicinal protons), so no spin-spin coupling will occur.

Signal (b): N-H Proton (-NH-)

-

Expected Chemical Shift (δ): 8.0 – 11.0 ppm (variable). The chemical shift of protons attached to heteroatoms like nitrogen is highly sensitive to experimental conditions such as solvent, concentration, and temperature.[9][10] Hydrogen bonding and chemical exchange phenomena are the primary causes of this variability. In a non-polar solvent like CDCl₃, the peak may be sharper and more upfield, while in a hydrogen-bond accepting solvent like DMSO-d₆, it will be broader and further downfield.

-

Integration: This signal will integrate to 1 proton .

-

Multiplicity: Broad Singlet (br s) . The signal is often broadened due to quadrupole coupling with the ¹⁴N nucleus and chemical exchange with trace amounts of water or acid in the solvent.[10]

Signal (c): tert-Butyl Protons (-C(CH₃)₃)

-

Expected Chemical Shift (δ): 1.5 – 1.7 ppm. The tert-butyl group typically appears in the upfield aliphatic region of the spectrum, generally between 0.5 and 2.0 ppm.[11] The nine protons are chemically equivalent due to rapid rotation around the C-C single bonds.[10] Their attachment to an oxygen atom via the carbamate linkage causes a slight deshielding effect compared to a simple alkane, shifting the signal to the ~1.5 ppm region.

-

Integration: This signal will be the most intense in the spectrum, integrating to 9 protons .[11]

-

Multiplicity: Singlet (s) . As with the aldehyde proton, there are no adjacent, non-equivalent protons with which to couple.[10]

Data Presentation and Visualization

A summary of the predicted spectral data provides a clear reference for analysis.

| Proton Environment | Label | Predicted δ (ppm) | Integration | Multiplicity | Rationale |

| Aldehyde | (a) | 9.5 – 10.5 | 1H | Singlet (s) | Strong deshielding from adjacent C=O and thiazole ring. |

| Carbamate N-H | (b) | 8.0 – 11.0 | 1H | Broad Singlet (br s) | Variable due to H-bonding; broadened by exchange and ¹⁴N coupling. |

| tert-Butyl | (c) | 1.5 – 1.7 | 9H | Singlet (s) | Chemically equivalent protons in the shielded aliphatic region. |

dot graph "predicted_spectrum" { layout=dot; rankdir=RL; bgcolor="#F1F3F4"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];

}

Figure 2: A schematic representation of the expected ¹H NMR spectrum, illustrating the relative chemical shifts and integrations of the three proton signals.

Experimental Protocol: A Self-Validating System

To ensure the acquisition of a high-quality, interpretable spectrum, the following protocol is recommended. The inclusion of a D₂O exchange step provides an internal validation for the assignment of the N-H proton.

Step 1: Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean, dry NMR tube.

-

Recommended: Deuterated dimethyl sulfoxide (DMSO-d₆) is the preferred solvent. It is an excellent solvent for this compound and its hydrogen-bond accepting nature helps to resolve N-H protons as distinct, albeit broad, signals.

-

Alternative: Deuterated chloroform (CDCl₃) can also be used. The N-H peak may be sharper but its position will be more concentration-dependent.

-

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and invert several times to ensure the formation of a homogeneous solution.

Step 2: NMR Data Acquisition

-

Instrumentation: Use a ¹H NMR spectrometer (e.g., 300 MHz or higher). Higher field strengths will provide better signal dispersion.

-

Initial Setup: Insert the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

-

Standard ¹H Experiment Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~12-15 ppm.

-

Number of Scans: 16-64 scans (sufficient for good signal-to-noise).

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of protons.

-

Acquisition Time (aq): 2-4 seconds.

-

Step 3: Data Processing

-

Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID).

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak. Calibrate the integration by setting the largest signal (the tert-butyl singlet) to 9.00. The other signals should correspond to integrations of ~1.

Step 4: Definitive N-H Peak Identification (D₂O Exchange)

This step provides unequivocal confirmation of the N-H proton signal.

-

Procedure: After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.

-

Mixing: Cap and shake the tube vigorously for ~30 seconds to facilitate proton-deuterium exchange.

-

Re-acquire: Re-insert the sample and acquire a second ¹H NMR spectrum using the same parameters.

-

Analysis: Compare the two spectra. The signal corresponding to the labile N-H proton (b) will either disappear or be significantly attenuated in the second spectrum due to its exchange with deuterium.[10]

dot graph "workflow" { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

}

Figure 3: Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be straightforward and highly informative. It should feature three distinct singlets: a highly deshielded aldehyde proton signal above 9.5 ppm, a prominent 9-proton tert-butyl signal around 1.6 ppm, and a broad, solvent-dependent N-H proton signal. The absence of proton-proton coupling simplifies interpretation, making the spectrum a clear fingerprint for structural confirmation. By following the detailed experimental protocol, particularly the inclusion of a D₂O exchange for validation, researchers can confidently assign the structure and assess the purity of this important synthetic intermediate.

References

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-